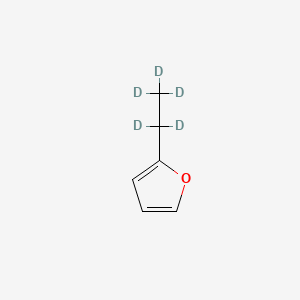
2-(1,1,2,2,2-pentadeuterioethyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1,2,2,2-pentadeuterioethyl)furan is a deuterated derivative of furan, a five-membered aromatic heterocyclic compound containing one oxygen atom. The deuterium atoms replace the hydrogen atoms in the ethyl group, making it a valuable compound for various scientific studies, particularly in the field of spectroscopy and reaction mechanism studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,2,2,2-pentadeuterioethyl)furan can be achieved through several methods. One common approach involves the deuteration of ethyl furan using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to ensure complete deuteration. Another method involves the use of deuterated reagents such as deuterated ethyl iodide in a substitution reaction with furan.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The process requires stringent control of reaction conditions to achieve high yields and purity of the deuterated product.
Chemical Reactions Analysis
Types of Reactions
2-(1,1,2,2,2-pentadeuterioethyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan derivatives with different functional groups.
Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.
Substitution: The ethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the furan ring.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products Formed
Oxidation: Products include furan-2-carboxylic acid and other oxidized derivatives.
Reduction: Tetrahydrofuran and its derivatives.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
2-(1,1,2,2,2-pentadeuterioethyl)furan has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of deuterated drugs.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1,1,2,2,2-pentadeuterioethyl)furan involves the interaction of the deuterated ethyl group with various molecular targets. The presence of deuterium atoms can alter the reaction kinetics and pathways due to the isotope effect, where the heavier deuterium atoms result in slower reaction rates compared to hydrogen. This property is particularly useful in studying reaction mechanisms and pathways in detail.
Comparison with Similar Compounds
Similar Compounds
2-(1-pentenyl)furan: A furan derivative with a pentenyl group.
2-(1,1,2,2,2-pentafluoroethyl)furan: A furan derivative with a pentafluoroethyl group.
2-(1,1,2,2,2-pentachloroethyl)furan: A furan derivative with a pentachloroethyl group.
Uniqueness
2-(1,1,2,2,2-pentadeuterioethyl)furan is unique due to the presence of deuterium atoms, which provide distinct advantages in spectroscopic studies and reaction mechanism analysis. The isotope effect associated with deuterium allows for detailed investigation of reaction pathways and intermediates, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C6H8O |
|---|---|
Molecular Weight |
101.16 g/mol |
IUPAC Name |
2-(1,1,2,2,2-pentadeuterioethyl)furan |
InChI |
InChI=1S/C6H8O/c1-2-6-4-3-5-7-6/h3-5H,2H2,1H3/i1D3,2D2 |
InChI Key |
HLPIHRDZBHXTFJ-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=CC=CO1 |
Canonical SMILES |
CCC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methyl-~{N}-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12389163.png)
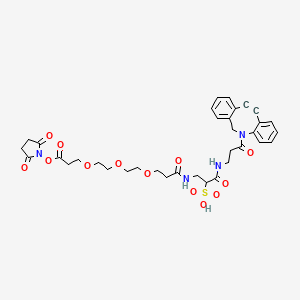
![N-[3-[6,7-dimethoxy-4-[(1-methylpiperidin-4-yl)amino]quinazolin-2-yl]phenyl]prop-2-enamide](/img/structure/B12389186.png)
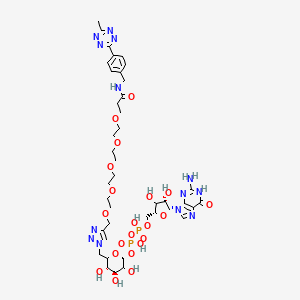
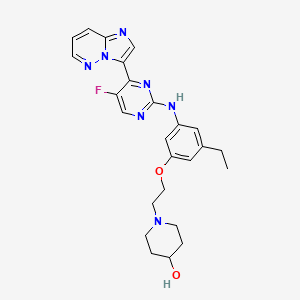
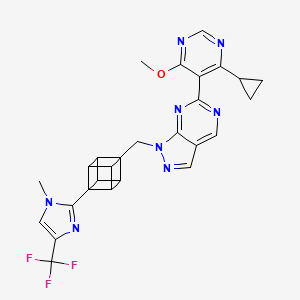



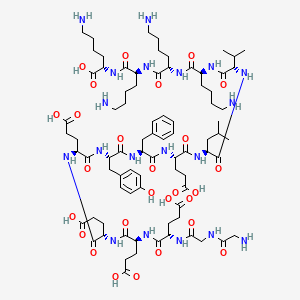
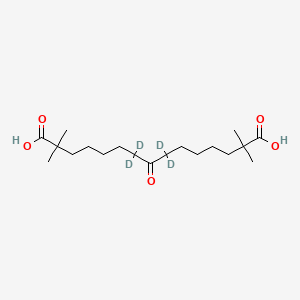
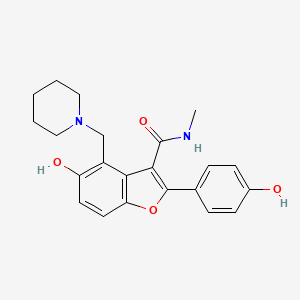
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12389242.png)
